![molecular formula C22H24N4S2 B6501317 2-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-4,6-dimethyl-1,3-benzothiazole CAS No. 955742-86-6](/img/structure/B6501317.png)
2-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-4,6-dimethyl-1,3-benzothiazole
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Overview
Description
Scientific Research Applications
Antimicrobial Activity
Some derivatives of 1,3,5-triazine, which is structurally similar to your compound, have been found to exhibit promising antimicrobial activity . They have shown effectiveness against Staphylococcus aureus and Escherichia coli . This suggests that your compound might also have potential as an antimicrobial agent.
Antifungal Activity
1,2,4-Triazine derivatives, another group of compounds related to your compound, have been reported to possess antifungal properties . This indicates a potential application of your compound in the treatment of fungal infections.
Anti-HIV Activity
1,2,4-Triazine derivatives have also been found to exhibit anti-HIV activity . This suggests that your compound could potentially be used in the development of treatments for HIV.
Anticancer Activity
Both 1,3,5-triazine and 1,2,4-triazine derivatives have been investigated for their anticancer properties . This indicates that your compound might have potential applications in cancer therapy.
Anti-inflammatory and Analgesic Activity
1,2,4-Triazine derivatives have been reported to possess anti-inflammatory and analgesic properties . This suggests that your compound could potentially be used in the development of pain relief and anti-inflammatory medications.
Antiviral Activity
1,3,5-Triazine derivatives have been found to exhibit antiviral activities . This indicates a potential application of your compound in the treatment of viral infections.
Future Directions
Benzothiazole derivatives are a promising class of compounds for the development of new pharmaceuticals due to their wide range of biological activities . Future research could focus on the synthesis, characterization, and biological evaluation of new benzothiazole derivatives, including “2-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-4,6-dimethyl-1,3-benzothiazole”.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit inhibitory activity againstMycobacterium tuberculosis . They have also been associated with the inhibition of the non-receptor tyrosine kinase ITK, a component of the T-cell receptor signaling cascade .
Mode of Action
tuberculosis or modulate T-cell receptor signaling .
Biochemical Pathways
It is known that benzothiazole derivatives can interfere with the biosynthesis of prostaglandins, which are derived from arachidonic acid and play a key role in inflammation and pain .
Pharmacokinetics
Benzothiazole derivatives are generally synthesized in satisfactory yield and evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .
Result of Action
Some benzothiazole derivatives have been found to exhibit significant anti-inflammatory and analgesic activities .
Action Environment
It is known that the synthesis of benzothiazole derivatives can be achieved through various synthetic pathways, including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
properties
IUPAC Name |
2-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-4,6-dimethyl-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4S2/c1-13-9-15(3)19-17(11-13)27-21(23-19)25-5-7-26(8-6-25)22-24-20-16(4)10-14(2)12-18(20)28-22/h9-12H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXYZMHGXKEZBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N3CCN(CC3)C4=NC5=C(C=C(C=C5S4)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-4,6-dimethyl-1,3-benzothiazole |
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